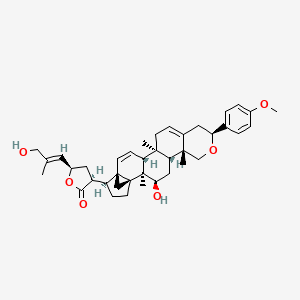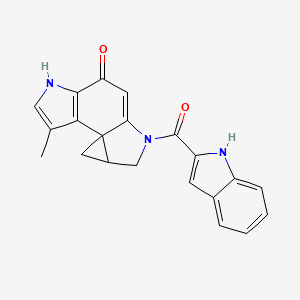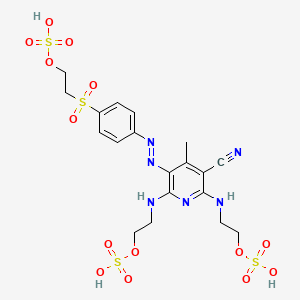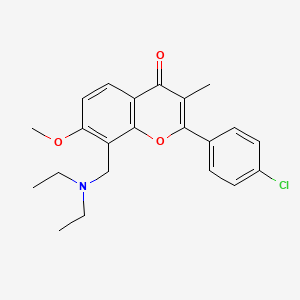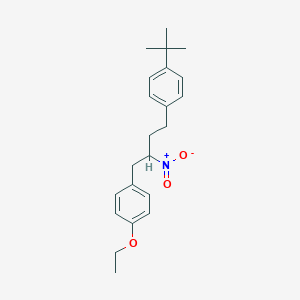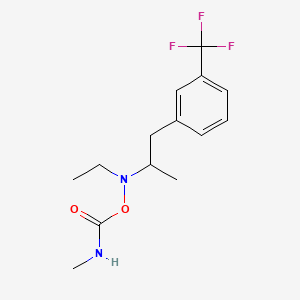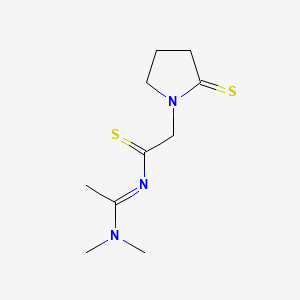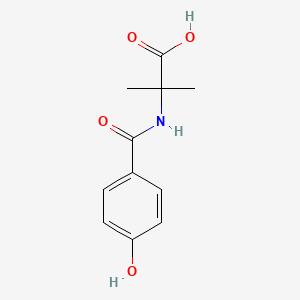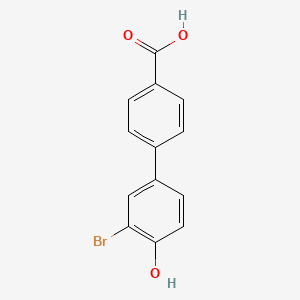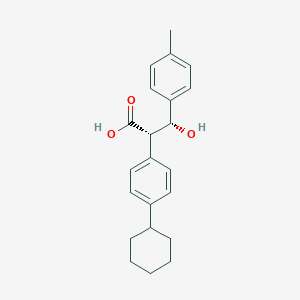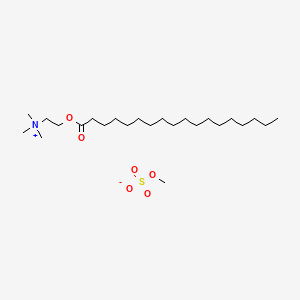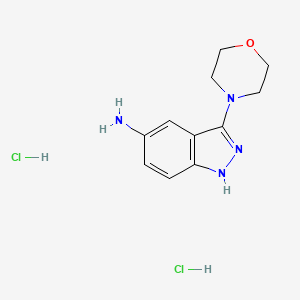
1H-Indazol-5-amine, 3-(4-morpholinyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazol-5-amine, 3-(4-morpholinyl)-, dihydrochloride is a chemical compound belonging to the class of indazole derivatives. Indazoles are nitrogen-containing heterocyclic compounds with a bicyclic structure composed of a pyrazole ring fused to a benzene ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indazol-5-amine, 3-(4-morpholinyl)-, dihydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 1H-indazole-5-amine with morpholine in the presence of a suitable catalyst, such as copper(II) acetate, under an oxygen atmosphere. The reaction typically proceeds via N-N bond formation and cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indazol-5-amine, 3-(4-morpholinyl)-, dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized indazole derivatives, reduced indazole derivatives, and substituted indazole derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Indazol-5-amine, 3-(4-morpholinyl)-, dihydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antitumor, and antibacterial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 1H-Indazol-5-amine, 3-(4-morpholinyl)-, dihydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
1H-Indazol-5-amine, 3-(4-morpholinyl)-, dihydrochloride is compared with other similar compounds, such as:
Niraparib: An anticancer drug used for the treatment of ovarian, breast, and prostate cancer.
Pazopanib: A tyrosine kinase inhibitor approved for renal cell carcinoma.
Indazole derivatives: Other indazole derivatives with diverse biological activities, including anti-inflammatory, antitumor, and antibacterial properties.
These compounds share structural similarities but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
126596-47-2 |
|---|---|
Formule moléculaire |
C11H16Cl2N4O |
Poids moléculaire |
291.17 g/mol |
Nom IUPAC |
3-morpholin-4-yl-1H-indazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C11H14N4O.2ClH/c12-8-1-2-10-9(7-8)11(14-13-10)15-3-5-16-6-4-15;;/h1-2,7H,3-6,12H2,(H,13,14);2*1H |
Clé InChI |
VMFUTSOFGDDXTF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NNC3=C2C=C(C=C3)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



